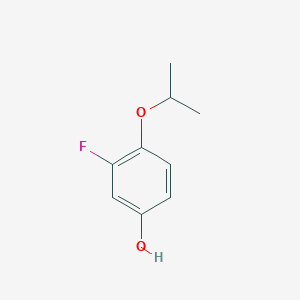

3-Fluoro-4-isopropoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-isopropoxyphenol is a chemical compound with the CAS Number: 1243280-91-2 . It has a molecular weight of 170.18 .

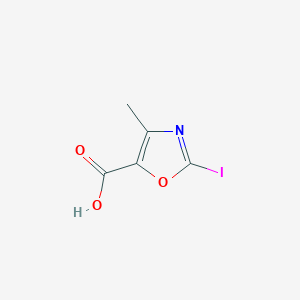

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-isopropoxyphenol can be analyzed using various techniques. For instance, the optimized molecular geometry, Mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of similar compounds have been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .Aplicaciones Científicas De Investigación

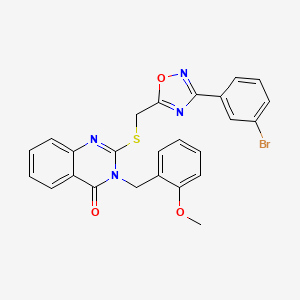

Tyrosinase-Catalyzed Oxidation of Fluorophenols

Research demonstrates the activity of tyrosinase, a type 3 copper enzyme, towards fluorophenols, including the role of 3- and 4-fluorophenol in enzymatic polymerization processes. This study highlights the potential of fluorophenols in biocatalysis and the development of biopolymers through enzymatic methods (Battaini et al., 2002).

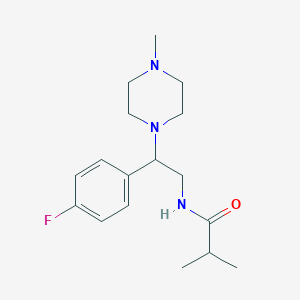

Antioxidant and Radical Scavenging Activity

Fluorophenols have been investigated for their antioxidant and radical scavenging properties. Specifically, the study on hydroxy-1-aryl-isochromans, which are related to 3-Fluoro-4-isopropoxyphenol, showcases the potential of these compounds in pharmaceutical applications to mitigate oxidative stress (Lorenz et al., 2005).

Site-Selective Metalation Reactions

The study on O-Methoxymethyl (MOM) protected fluorophenols explores their reactivity in site-selective metalation reactions. This research is crucial for the development of synthetic strategies in organic chemistry, highlighting the versatility of fluorophenols as substrates (Marzi et al., 2001).

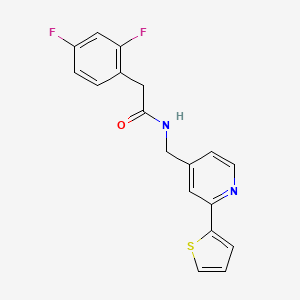

Synthesis of Radiopharmaceuticals

Research into the synthesis of 4-[18F]Fluorophenol from benzyloxyphenyl-(2-thienyl)iodonium bromide for use in radiopharmaceuticals demonstrates the potential of fluorophenols in medical imaging and diagnostics. This work is a testament to the utility of fluorophenols in developing complex radiopharmaceuticals with potential applications in nuclear medicine (Ross et al., 2011).

Source of Difluorocarbene in Synthesis

The use of fluoroform as a source of difluorocarbene for the conversion of phenols to their difluoromethoxy derivatives showcases the synthetic utility of fluorophenols in organic chemistry. This method offers a cost-effective and environmentally friendly approach to synthesizing difluoromethoxy- and difluorothiomethoxyarenes, highlighting the versatility of fluorophenols in chemical synthesis (Thomoson & Dolbier, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERHFNAYORHTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)

![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)

![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)